molecular formula C10H15NO2S B8554803 5-Methyl-2-(propylsulfonyl)aniline

5-Methyl-2-(propylsulfonyl)aniline

Cat. No. B8554803
M. Wt: 213.30 g/mol
InChI Key: BHWOPWONGQLHDU-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

A solution of 5-methyl-2-(propylsulfonyl) aniline (Intermediate 228; 6.0 g, 28 mmol) in DCM (100 ml) was added N-methyl morpholine (4.3 g, 42.1 mmol) and Acetyl chloride (2.4 g, 31 mmol). The reaction mixture was stirred at RT for 12 h. The reaction mixture was diluted with water (200 ml), the organic layer was washed with brine solution and dried over sodium sulphate and evaporated. The crude product was purified by column chromatography (silica) using petroleum ether/ethyl acetate as eluent to afford the title compound (5.0 g, 70%) as a white solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([S:9]([CH2:12][CH2:13][CH3:14])(=[O:11])=[O:10])=[C:6]([CH:8]=1)[NH2:7].CN1CC[O:19][CH2:18][CH2:17]1.C(Cl)(=O)C>C(Cl)Cl.O>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([S:9]([CH2:12][CH2:13][CH3:14])(=[O:11])=[O:10])=[C:6]([NH:7][C:18](=[O:19])[CH3:17])[CH:8]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CC=1C=CC(=C(N)C1)S(=O)(=O)CCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=C(N)C1)S(=O)(=O)CCC
Name
Quantity
4.3 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer was washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC=1C=CC(=C(C1)NC(C)=O)S(=O)(=O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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